molecular formula C7H10F3NO2 B8211119 cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester

cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8211119
M. Wt: 197.15 g/mol
InChI Key: OWASQPWJUSXWDO-UHNVWZDZSA-N
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Description

cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester (CAS: 1609965-90-3) is a heterocyclic compound featuring a pyrrolidine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester (-COOCH₃) at the 2-position. The cis stereochemistry indicates spatial proximity of these substituents on the same face of the ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, leveraging the pyrrolidine scaffold’s rigidity and the -CF₃ group’s electron-withdrawing properties to modulate reactivity and bioavailability .

Properties

IUPAC Name

methyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASQPWJUSXWDO-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of fluorinated pharmaceuticals.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyrrolidine-Based Trifluoromethyl Esters

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester Structure: Pyrrolidine ring with -CF₃, methyl ester, and a complex amide side chain. Molecular Weight: ~500 g/mol (LCMS: m/z 501 [M+H]⁺) .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

  • Structure : Pyrimidine ring with two -CF₃ groups and an ethyl ester.
  • Molecular Weight : ~337 g/mol (LCMS: m/z 338 [M+H]⁺) .
  • Comparison : The ethyl ester and pyrimidine ring confer higher hydrolytic stability compared to the target’s methyl ester and pyrrolidine system.
Fatty Acid Methyl Esters

Palmitic Acid Methyl Ester (C₁₆:0 ME)

  • Structure : Linear fatty acid chain with a terminal methyl ester.
  • Molecular Weight : 270.45 g/mol .
  • Comparison : Lacks a heterocyclic ring and -CF₃ group, resulting in lower polarity and distinct applications (e.g., biofuels, lipidomics).

cis-11-Eicosenoic Acid Methyl Ester Structure: Unsaturated 20-carbon fatty acid with a methyl ester. Comparison: The long hydrocarbon chain and double bond impart fluidity and oxidative instability, contrasting with the target compound’s rigid, fluorinated ring .

Diterpene-Derived Methyl Esters

Sandaracopimaric Acid Methyl Ester

  • Structure : Tricyclic diterpene with a methyl ester.
  • Comparison : The bulky terpene skeleton reduces solubility in polar solvents compared to the compact pyrrolidine system .

Physicochemical and Reactivity Comparison

Property Target Compound Pyrimidine Ethyl Ester Palmitic Acid ME
Molecular Weight ~215 g/mol (estimated) 337 g/mol 270.45 g/mol
Ester Group Methyl Ethyl Methyl
Hydrolytic Stability Moderate (methyl ester) High (ethyl ester) Moderate
Electron-Withdrawing Groups -CF₃ Dual -CF₃ None
Applications Pharmaceutical intermediates Drug synthesis Biofuels, lipidomics
  • Hydrolysis Reactivity : Methyl esters (e.g., target compound) hydrolyze faster under basic conditions than ethyl esters due to lower steric hindrance .
  • -CF₃ Effects : The -CF₃ group increases acidity of adjacent protons and enhances metabolic stability, critical for drug design .

Biological Activity

cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

  • Molecular Formula : C7_{7}H8_{8}F3_{3}N O2_{2}
  • Molecular Weight : 195.14 g/mol
  • IUPAC Name : Methyl (2S,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in studies involving protein-ligand interactions. The trifluoromethyl group significantly enhances binding affinity to various enzymes, influencing their catalytic activity through competitive inhibition mechanisms.

Neuroprotective Effects

Recent studies have shown that derivatives of pyrrolidine, including those with trifluoromethyl substitutions, exhibit neuroprotective properties. These compounds have been evaluated for their ability to inhibit monoamine oxidases and protect neuronal cells from oxidative stress induced by amyloid-beta peptides .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with active sites on enzymes or receptors, enhancing interaction specificity.
  • Electrostatic Interactions : The trifluoromethyl group may engage in electrostatic interactions that stabilize the binding conformation within the enzyme's active site .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of cis-5-Trifluoromethyl-pyrrolidine derivatives on specific kinases demonstrated IC50_{50} values in the nanomolar range. This highlights the compound's potential as a lead structure for developing selective kinase inhibitors .

Case Study 2: Neuroprotection

In vitro experiments using human neuroblastoma cell lines showed that derivatives of this compound could significantly reduce cell death caused by oxidative stress. The observed effects were attributed to the inhibition of neurotoxic pathways mediated by amyloid-beta aggregation .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50_{50} (µM)Mechanism
This compoundEnzyme inhibitor0.011 - 0.056Competitive inhibition
Other pyrrolidine derivativesVaries (antimicrobial, neuroprotective)0.9 - 3.7Various mechanisms

Q & A

Q. What are the established synthetic routes for cis-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid methyl ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, sodium cyanoborohydride in acetic acid/methanol under nitrogen can reduce imine intermediates to stabilize the cis-configuration . Key parameters include pH control (to avoid racemization) and temperature (room temperature to 50°C). Stereochemical purity is confirmed via chiral HPLC or X-ray crystallography using SHELX software for structural refinement .

Q. How is the cis-configuration of the pyrrolidine ring confirmed experimentally?

  • Methodological Answer : X-ray crystallography (utilizing SHELXL for refinement) is the gold standard for unambiguous stereochemical assignment . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans isomers by analyzing spatial proximity of protons on adjacent carbons. For fluorinated analogs, 19F^{19}\text{F}-NMR coupling constants provide additional stereochemical clues .

Q. What purification strategies are recommended to isolate high-purity this compound?

  • Methodological Answer : Chromatography (flash or preparative HPLC) with polar stationary phases (e.g., C18) and methanol/water gradients effectively separates stereoisomers. Crystallization in dichloromethane/hexane mixtures enhances purity, leveraging the compound’s moderate solubility. LCMS monitoring (e.g., m/z 531 [M-H]⁻) ensures target isolation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing fluorinated pyrrolidine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for fluorination steps. For example, comparing calculated vs. experimental yields of analogous 5-acetyl-2-pyrrolecarboxylic acid methyl ester (Table 2 in ) identifies rate-limiting steps. Software like Gaussian or ORCA models trifluoromethyl group electronic effects on ring strain and reactivity .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for fluorinated compounds?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Validate computational models by:
  • Comparing 1H^{1}\text{H}/19F^{19}\text{F}-NMR chemical shifts with simulated spectra (using ACD/Labs or MestReNova).
  • Adjusting solvent parameters in DFT calculations to match experimental conditions .
  • Example: A 0.1 ppm shift in 19F^{19}\text{F}-NMR may indicate unaccounted solvation effects.

Q. What strategies resolve overlapping signals in NMR spectra caused by trifluoromethyl groups?

  • Methodological Answer :
  • Use high-field NMR (≥500 MHz) and cryoprobes to enhance resolution.
  • Apply 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) experiments to assign coupled protons.
  • For complex mixtures, 2D NOESY or COSY clarifies proton networks obscured by fluorine splitting .

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